molecular formula C18H14N4O2 B14168841 1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide CAS No. 216079-42-4

1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide

Cat. No.: B14168841
CAS No.: 216079-42-4
M. Wt: 318.3 g/mol
InChI Key: MGPUCIDTPHNZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide typically involves the reaction of pyridine derivatives with benzene-1,4-dicarboxylic acid or its derivatives. One common synthetic route includes the use of pyridine-2-amine and benzene-1,4-dicarbonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide exerts its effects is largely dependent on its ability to interact with other molecules through hydrogen bonding and coordination with metal ions. These interactions can influence the activity of enzymes, receptors, and other biological targets. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

1-N,4-N-Dipyridin-2-ylbenzene-1,4-dicarboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

216079-42-4

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-5-1-3-11-19-15)13-7-9-14(10-8-13)18(24)22-16-6-2-4-12-20-16/h1-12H,(H,19,21,23)(H,20,22,24)

InChI Key

MGPUCIDTPHNZJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.